2-Propanol, 1-chloro-3-(isooctyloxy)-
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Overview
Description
2-Propanol, 1-chloro-3-(isooctyloxy)- is an organic compound with the molecular formula C11H23ClO2 It is a derivative of 2-propanol, where one of the hydrogen atoms is replaced by a chlorine atom and another by an isooctyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-chloro-3-(isooctyloxy)- typically involves the reaction of 2-propanol with isooctyl alcohol in the presence of a chlorinating agent. One common method is to use thionyl chloride (SOCl2) as the chlorinating agent, which facilitates the substitution of the hydroxyl group with a chlorine atom. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-Propanol, 1-chloro-3-(isooctyloxy)- can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-chloro-3-(isooctyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to
Properties
CAS No. |
68631-03-8 |
---|---|
Molecular Formula |
C11H23ClO2 |
Molecular Weight |
222.75 g/mol |
IUPAC Name |
1-chloro-3-(6-methylheptoxy)propan-2-ol |
InChI |
InChI=1S/C11H23ClO2/c1-10(2)6-4-3-5-7-14-9-11(13)8-12/h10-11,13H,3-9H2,1-2H3 |
InChI Key |
PCFYQRUHRDNYEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOCC(CCl)O |
Origin of Product |
United States |
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